

Technical Support Center: Scaling Up Nanoemulsion Production with Tween 85

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tween 85

Cat. No.: B12389358

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on strategies for scaling up nanoemulsion production using **Tween 85**. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting an emulsification method for scaling up a **Tween 85**-based nanoemulsion?

A1: When scaling up, the choice between high-energy and low-energy emulsification methods is critical. High-energy methods, such as high-pressure homogenization (HPH) and ultrasonication, are effective at producing small droplet sizes but can be energy-intensive and may generate heat, potentially affecting thermally sensitive components. Low-energy methods, like phase inversion temperature (PIT) and phase inversion composition (PIC), rely on the physicochemical properties of the formulation to form nanoemulsions and are often more energy-efficient and easier to scale up. The selection should be based on the desired droplet size, the scale of production, and the sensitivity of the encapsulated active pharmaceutical ingredient (API).

Q2: How does the concentration of **Tween 85** impact nanoemulsion stability during scale-up?

A2: The concentration of **Tween 85** is a critical factor in achieving a stable nanoemulsion. An insufficient concentration can lead to incomplete emulsification and subsequent instability, manifesting as creaming, flocculation, or coalescence. Conversely, an excessively high concentration of surfactant may not necessarily improve stability and can lead to increased costs and potential toxicity in the final product. It is crucial to determine the optimal oil-to-surfactant ratio at the lab scale and maintain this ratio during scale-up to ensure consistent droplet size and stability.

Q3: What are the common challenges encountered during the phase inversion process with **Tween 85** at a larger scale?

A3: A common challenge during the scale-up of phase inversion processes is ensuring uniform mixing and temperature control throughout the larger volume. Inadequate mixing can lead to localized incomplete phase inversion, resulting in a broad particle size distribution and instability. For the Phase Inversion Temperature (PIT) method, maintaining a consistent temperature across a large vessel is crucial for inducing a uniform phase transition. For the Phase Inversion Composition (PIC) method, the rate of addition of the aqueous phase and the agitation speed are critical parameters that need to be carefully controlled during scale-up to ensure reproducible results.

Q4: Can I use Tween 80 data as a proxy for **Tween 85** in my initial formulation development?

A4: Tween 80 and **Tween 85** are both polysorbate non-ionic surfactants and share structural similarities. Tween 80 (polyoxyethylene sorbitan monooleate) is more hydrophilic than **Tween 85** (polyoxyethylene sorbitan trioleate). Due to its prevalence in the literature, data on Tween 80 is more abundant and can serve as a useful starting point for formulation development. However, it is essential to optimize the formulation with **Tween 85** to account for the differences in their hydrophilic-lipophilic balance (HLB) values and their impact on nanoemulsion properties.

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Increased Droplet Size and Polydispersity Index (PDI) After Scale-Up	1. Inefficient mixing in the larger vessel. 2. Slower heating or cooling rates affecting the phase inversion process. 3. Insufficient surfactant concentration for the increased interfacial area.	1. Optimize the agitation speed and impeller design for the larger scale to ensure uniform shear distribution. 2. Characterize and control the heating/cooling profile to match the lab-scale process. 3. Re-evaluate the oil-to-surfactant ratio to ensure adequate surfactant is available to stabilize the newly formed droplets.
Phase Separation or Creaming Upon Storage	1. Ostwald ripening, where larger droplets grow at the expense of smaller ones. 2. Flocculation and coalescence of droplets due to insufficient stabilization.	1. Consider adding a small amount of a water-insoluble co-surfactant or a ripening inhibitor. 2. Increase the viscosity of the continuous phase by adding a thickening agent. 3. Ensure the zeta potential is sufficiently high (if applicable) for electrostatic stabilization. For non-ionic surfactants like Tween 85, steric stabilization is key, so ensure complete surface coverage.
Formation of a Gel-Like Phase During Production	This can occur during the phase inversion process, particularly with certain oil and surfactant concentrations, leading to a highly viscous intermediate phase that is difficult to process.	1. Adjust the rate of addition of the aqueous phase (for PIC method) to allow for gradual phase inversion. 2. Increase the agitation speed to ensure proper mixing and breakdown of the viscous phase. 3. Modify the formulation by adjusting the oil-to-surfactant ratio or

including a co-surfactant to alter the phase behavior.

Inconsistent Batch-to-Batch Reproducibility

Variations in raw material quality, process parameters (e.g., temperature, mixing speed, addition rate), or equipment performance.

1. Establish strict quality control specifications for all raw materials, including Tween 85 and the oil phase. 2. Implement robust process controls with well-defined operating ranges for all critical process parameters. 3. Ensure consistent performance of the processing equipment through regular maintenance and calibration.

Data Presentation

Table 1: Influence of Oil-to-Surfactant (Tween 80) Ratio on Nanoemulsion Droplet Size

Oil-to-Surfactant Ratio (w/w)	Oil Phase	Droplet Size (nm)	Polydispersity Index (PDI)	Reference
1:1	Eugenol	164.7	0.28	[1]
2:1	Eugenol	178	0.25	[1]
3:1	Eugenol	210	0.21	[1]
5:1	Coconut Oil	129.1	-	[2]
7:1	Coconut Oil	69.4	-	[2]
10:1	Coconut Oil	18.8	-	[2]

Note: Data for Tween 80 is often used as a starting point for formulations with **Tween 85** due to its similar chemical nature.

Table 2: Effect of Surfactant (Tween 80) and Co-surfactant (Smix) Concentration on Nanoemulsion Properties

Oil Phase (%)	Smix (%)	Droplet Size (nm)	PDI	Stability	Reference
13.7	41.10	919.9	-	Stable	[3]
13.7	56.07	29.69	-	Stable	[3]
16.20	48.58	127.5	-	Stable	[3]
16.20	56.07	28.04	-	Stable	[3]
5.56	9.45	-	0.210	-	[3]
5.56	45.33	-	0.321	-	[3]

Experimental Protocols

Protocol 1: High-Energy Method - High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion using **Tween 85** via high-pressure homogenization.

Materials:

- Oil Phase (e.g., Miglyol 812)
- Surfactant: **Tween 85**
- Aqueous Phase: Deionized Water
- High-shear mixer (e.g., Ultra-Turrax)
- High-pressure homogenizer

Methodology:

- Preparation of the Coarse Emulsion:
 - Prepare the oil phase by dissolving any lipophilic active ingredients in the chosen oil.
 - Prepare the aqueous phase by dissolving **Tween 85** and any hydrophilic components in deionized water.
 - Gradually add the oil phase to the aqueous phase while continuously mixing at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer for 5-10 minutes to form a coarse emulsion.
- High-Pressure Homogenization:
 - Immediately pass the coarse emulsion through a high-pressure homogenizer.
 - Set the homogenization pressure (e.g., 500-1500 bar) and the number of passes (e.g., 3-10 cycles). These parameters should be optimized for the specific formulation.
 - Collect the resulting nanoemulsion.
- Characterization:
 - Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
 - Assess the short-term and long-term stability by monitoring changes in droplet size, PDI, and visual appearance (creaming, phase separation) over time at different storage conditions (e.g., 4°C, 25°C, 40°C).

Protocol 2: Low-Energy Method - Phase Inversion Composition (PIC)

Objective: To prepare a stable O/W nanoemulsion using **Tween 85** via the phase inversion composition method.

Materials:

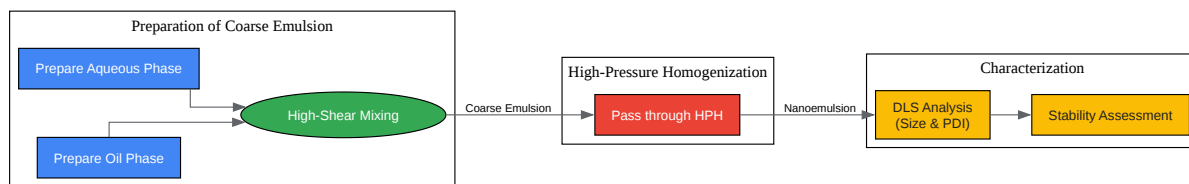
- Oil Phase (e.g., Medium-chain triglycerides)

- Surfactant: **Tween 85**
- Aqueous Phase: Deionized Water
- Magnetic stirrer

Methodology:

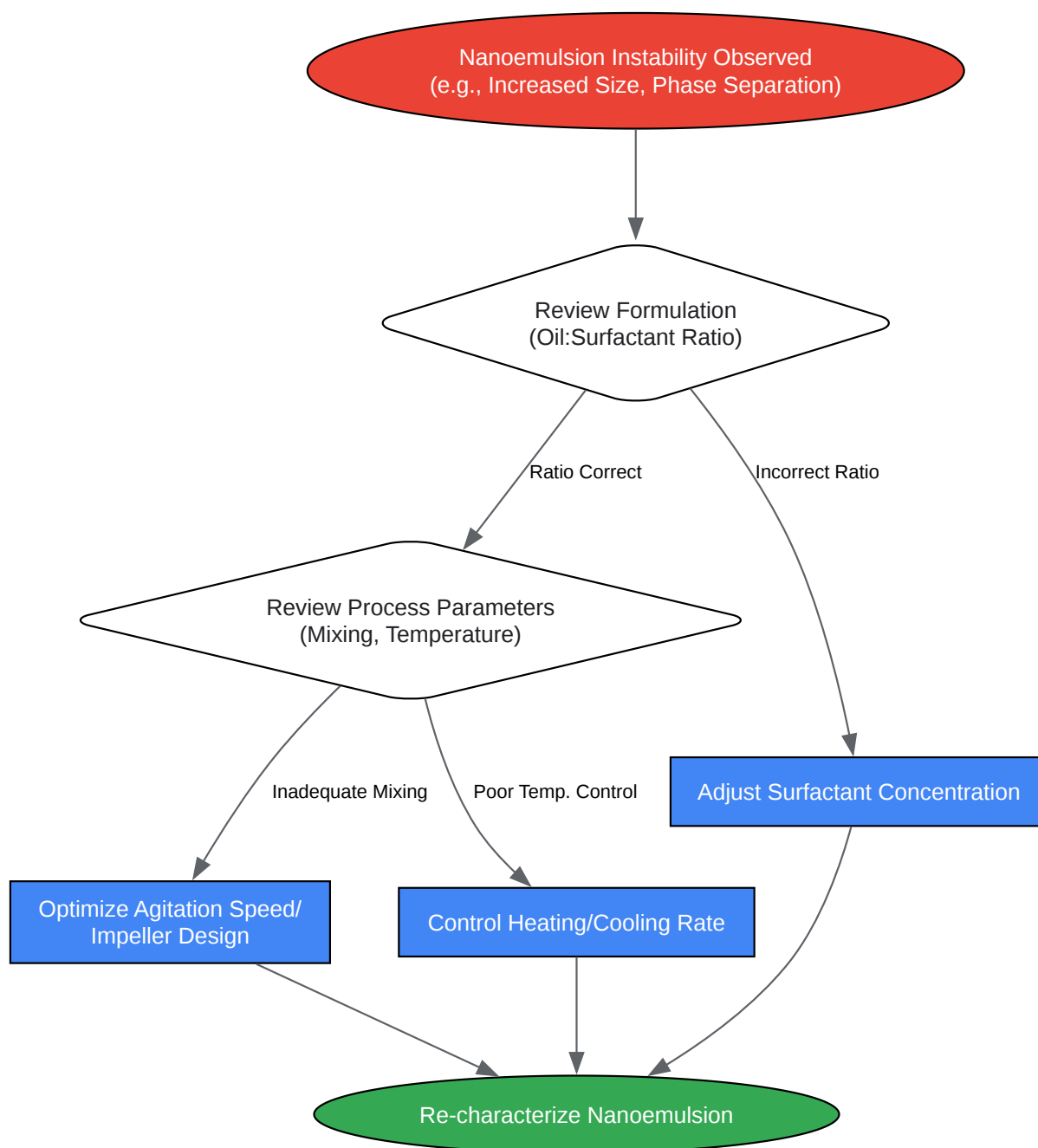
- Preparation of the Oil/Surfactant Mixture:
 - Mix the oil phase and **Tween 85** at a predetermined ratio in a beaker.
 - Stir the mixture using a magnetic stirrer at a constant speed (e.g., 300-500 rpm) and temperature (e.g., 25°C).
- Titration of the Aqueous Phase:
 - Slowly add the deionized water to the oil/surfactant mixture at a constant rate using a burette or a syringe pump.
 - Continue stirring throughout the addition process.
 - Observe the mixture for changes in appearance. The system will typically go through a transition from a clear or milky liquid to a viscous, gel-like phase, and finally to a low-viscosity, translucent nanoemulsion upon further water addition. This transition indicates that phase inversion has occurred.
- Equilibration and Characterization:
 - After the addition of water is complete, continue stirring for an additional 15-30 minutes to ensure the system has reached equilibrium.
 - Characterize the resulting nanoemulsion for droplet size, PDI, and stability as described in Protocol 1.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: High-Energy Method Experimental Workflow.



[Click to download full resolution via product page](#)

Caption: Troubleshooting Workflow for Nanoemulsion Instability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Scaling Up Nanoemulsion Production with Tween 85]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389358#strategies-for-scaling-up-nanoemulsion-production-with-tween-85]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com